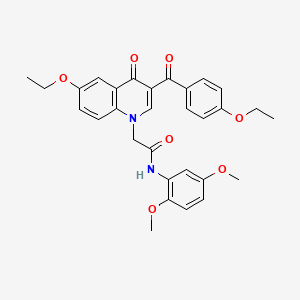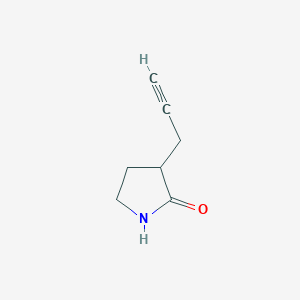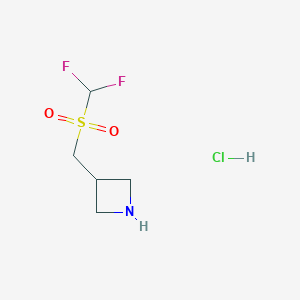![molecular formula C21H17F6N3O B2813833 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone CAS No. 887884-84-6](/img/structure/B2813833.png)
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzimidazole, piperidine, and trifluoromethylphenyl group. Benzimidazoles are important heterocyclic compounds with a wide range of biological activities . Piperidine is a common structural motif in many pharmaceuticals and other active compounds .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds have been synthesized through various methods. For instance, benzimidazoles can be synthesized through the reaction of o-phenylenediamine with a carboxylic acid derivative . The piperidine ring can be formed through several methods, including the reduction of a pyridine derivative .Molecular Structure Analysis
The benzimidazole group is a bicyclic heteroarene, the piperidine is a six-membered ring containing one nitrogen atom, and the phenyl group is a six-membered carbon ring. The trifluoromethyl group is an alkyl group derived from methane, where three of the hydrogen atoms are replaced by fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzimidazole group might undergo electrophilic substitution reactions, while the piperidine nitrogen might act as a nucleophile or base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its degree of crystallinity, its solubility in various solvents, and the presence of any chiral centers .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of various N-heterocyclic compounds, including derivatives similar to (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone, has been a focus of research. Studies have provided detailed insights into the crystal structures of V-shaped ligands with N-heterocycles, showcasing the intermolecular interactions that contribute to the assembly of complex three-dimensional networks in crystal structures. These analyses offer valuable information for understanding the physicochemical properties and reactivity of such compounds (Wang et al., 2017).
Synthesis and Characterization
Research into the synthesis and characterization of novel compounds featuring benzo[d]imidazole units has been extensive. This includes the development of facile and convenient synthesis methods for derivatives incorporating thieno[2,3-b]-thiophene moieties and other complex structures. These synthetic approaches are crucial for creating compounds with potential applications in various fields, including materials science and pharmaceuticals (Mabkhot et al., 2010).
Structural Characterization in Drug Synthesis
The structural characterization of side products in the synthesis of potential anti-tuberculosis drugs demonstrates the importance of understanding the molecular structure of compounds related to this compound. Such studies can help in identifying and optimizing the synthesis pathways for the development of new drug candidates (Eckhardt et al., 2020).
Polymer Science
In polymer science, the synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants have been explored. These polymers, derived from compounds structurally related to this compound, exhibit unique physical and optical properties, including solubility in organic solvents, thermal stability, and fluorescence emission. Such attributes make them interesting candidates for advanced materials applications (Ghaemy et al., 2013).
Antimicrobial and Antioxidant Activities
Research on the synthesis and biological evaluation of new compounds with benzimidazole and related structures has demonstrated their potential in antimicrobial and antioxidant applications. Studies have shown that certain derivatives exhibit significant activity against bacterial and fungal strains, highlighting the therapeutic potential of these compounds in addressing microbial resistance and oxidative stress-related conditions (Bassyouni et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[3,5-bis(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F6N3O/c22-20(23,24)14-9-13(10-15(11-14)21(25,26)27)19(31)30-7-5-12(6-8-30)18-28-16-3-1-2-4-17(16)29-18/h1-4,9-12H,5-8H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVNTDPCZWXSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2813750.png)




![2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2813756.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2813761.png)
![(E)-N-(4-acetamidophenyl)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2813764.png)
![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2813765.png)

![(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B2813767.png)

